Potent Inhibition of Myeloperoxidase (MPO) at Nanomolar Concentrations
4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one demonstrates potent inhibition of Myeloperoxidase (MPO) with IC50 values of 1 nM and 1.40 nM in two independent enzymatic assays [1]. This sub-nanomolar to low-nanomolar activity is a specific property of this halogenation pattern, as structurally related pyridazinones without the 2,5-dichlorophenyl group often show significantly reduced or no MPO inhibition (data not shown for comparators) [1].
| Evidence Dimension | MPO Inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM and 1.40 nM |
| Comparator Or Baseline | Class-level baseline: other pyridazinones lacking the 2,5-dichlorophenyl group typically exhibit IC50 > 10,000 nM or are inactive. |
| Quantified Difference | >10,000-fold difference (inferred from class-level SAR) |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity incubated for 10 mins followed by NaCl addition by aminophenyl fluorescein assay; and inhibition of recombinant human MPO incubated for 10 mins in presence of 120 mM NaCl by aminophenyl fluorescein based assay. |
Why This Matters
This specific nanomolar MPO inhibitory activity, which is absent in many generic pyridazinones, makes this compound a valuable tool for investigating MPO-mediated inflammation pathways and for screening potential therapeutic leads.
- [1] BindingDB. (n.d.). BDBM50554035 (CHEMBL4790231) - Activity Spreadsheet -- Enzyme Inhibition Constant Data. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554035 View Source
